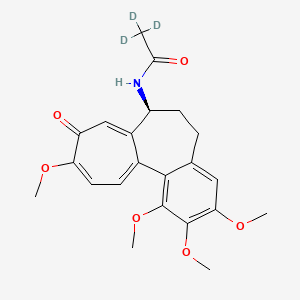
(R,S)-Cotinine-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-oxides are a class of organic compounds that contain an oxygen atom bonded to a nitrogen atom . They are often used as intermediates in organic synthesis and have been studied for their potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of N-oxides typically involves the oxidation of nitrogen-containing compounds . For example, sodium percarbonate is an efficient oxygen source for the oxidation of tertiary nitrogen compounds to N-oxides . Another method involves the use of titanium silicalite in a packed-bed microreactor and H2O2 in methanol as solvent, which enables the formation of various pyridine N-oxides .
Molecular Structure Analysis
The molecular structure of N-oxides is characterized by the presence of a nitrogen-oxygen bond . The nature of this bond can influence the reactivity and stability of the N-oxide. For example, nitric oxide, an oxidized metabolite of nitrogen, has been shown to have important roles in various biological processes due to its unique chemical and physical properties .
Chemical Reactions Analysis
N-oxides can participate in a variety of chemical reactions. For instance, they can act as oxidants in certain reactions . They can also undergo reduction reactions to form nitric oxide .
Physical And Chemical Properties Analysis
N-oxides have unique physical and chemical properties due to the presence of the nitrogen-oxygen bond. For example, nitric oxide is small, uncharged, and contains an unpaired electron, which determines its chemical reactivity .
Applications De Recherche Scientifique
Catalytic Applications of Metal Oxides
Metal oxides exhibit unique electro- and thermo-catalytic properties due to their specific composition and structural characteristics. The synthesis methods and the composition of these oxides significantly affect their activity in various chemical reactions. For instance, first series Ruddlesden-Popper oxides show considerable promise in electrocatalysis and thermal-catalysis, influenced by their synthesis, structure, and oxygen content (Das, Xhafa, & Nikolla, 2016).
Environmental Remediation
Metal oxides and their composites are extensively studied for environmental applications, especially for water remediation. Their high surface area, specific affinity for heavy metals, and photocatalytic properties make them suitable for the adsorptive removal and degradation of organic pollutants. Recent advancements highlight the development of nanosized metal oxides for efficient removal of heavy metals and organic pollutants from water (Hua, Zhang, Pan, Zhang, Lv, & Zhang, 2012).
Nanotechnology and Biomedical Applications
The unique properties of metal oxide nanoparticles, such as zinc oxide and titanium dioxide, have found applications in biomedicine, including drug delivery, imaging, and as therapeutic agents. The capability of metal oxide nanoparticles to induce cell death through reactive oxygen species production is particularly relevant for cancer treatment and photodynamic therapy (Ziental et al., 2020).
Sensing and Detection Technologies
Metal oxide semiconductors, due to their high sensitivity and selectivity, are pivotal in developing chemical sensors for detecting toxic gases and pollutants. The evolution of nano-scale structures like nanowires and nanocomposites has led to enhanced sensing properties, enabling the development of advanced gas sensors with higher stability and sensitivity (Comini et al., 2009).
Mécanisme D'action
The mechanism of action of N-oxides in biological systems is complex and can involve a variety of pathways. For example, nitric oxide, an oxidized metabolite of nitrogen, has been shown to play important roles in the regulation of blood flow and thrombosis, neurotransmission, and the inflammation response .
Safety and Hazards
Orientations Futures
The study of N-oxides and their applications in various fields, including medicine and synthetic chemistry, is an active area of research. Future directions could include the development of new synthetic methods for N-oxides, the exploration of their potential therapeutic uses, and the investigation of their roles in biological systems .
Propriétés
IUPAC Name |
5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPULDKLIIVIER-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675778 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-Cotinine-d3 N-Oxide | |
CAS RN |
1215561-37-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
